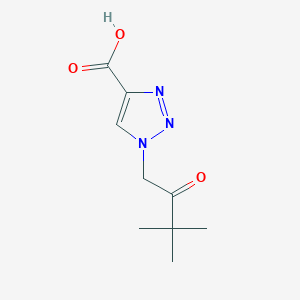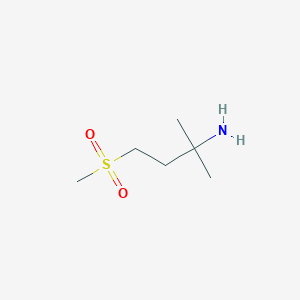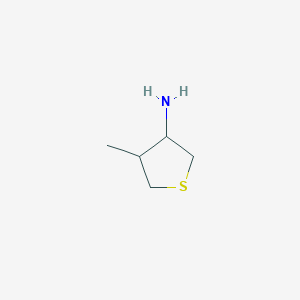
4-Methylthiolan-3-amine
Vue d'ensemble
Description
4-Methylthiolan-3-amine is an organic compound with the molecular weight of 117.22 . It is a liquid at room temperature .
Synthesis Analysis
Amines can be prepared by the reduction of nitriles and amides with LiAlH4 . The synthesis of alkylamines can be achieved by S N 2 alkylation of ammonia or an alkylamine with an alkyl halide .Molecular Structure Analysis
The IUPAC name for 4-Methylthiolan-3-amine is 4-methyltetrahydro-3-thiophenamine . The InChI code is 1S/C5H11NS/c1-4-2-7-3-5 (4)6/h4-5H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
4-Methylthiolan-3-amine is a liquid at room temperature .Applications De Recherche Scientifique
Expedient Synthesis of N-Methyl- and N-Alkylamines
A study presented an efficient reductive amination process using cobalt oxide nanoparticles for synthesizing various N-methyl- and N-alkylamines. This method is crucial for creating life-science molecules, demonstrating the significance of 4-Methylthiolan-3-amine derivatives in the synthesis of essential chemicals (Senthamarai et al., 2018).
Anti-microbial Applications
Another research explored the antimicrobial effectiveness of pyrimidine derivatives, including those related to 4-Methylthiolan-3-amine, when incorporated into polyurethane varnish and printing ink. These compounds showed a substantial antimicrobial effect, highlighting their potential in surface coatings for health and safety applications (El‐Wahab et al., 2015).
Polymerization and Materials Science
Research on dithiolane-2,4-diones, closely related to 4-Methylthiolan-3-amine, has shown their polymerization to produce cyclic poly(thioglycolide) and poly(d,l-thiolactide). These polymers have applications in biodegradable materials, showcasing the role of 4-Methylthiolan-3-amine derivatives in developing new polymeric materials (Kricheldorf et al., 2007).
Water Treatment Technologies
A study on the adsorption-desorption behavior of magnetic amine-functionalized biopolymer resins, including 4-Methylthiolan-3-amine derivatives, for anionic dyes removal from wastewater, demonstrates the compound's utility in environmental applications. The high adsorption capacity of these resins for anionic dyes underscores their potential in improving water treatment processes (Song et al., 2016).
Synthesis and Characterization of Amine-functionalized Silica
Amine-functionalized silica, utilizing compounds like 4-Methylthiolan-3-amine, finds applications in a variety of scientific fields due to its convenient synthesis and characterization methods. This research has implications for developing research-grade materials for fundamental investigations and practical applications (Soto-Cantu et al., 2012).
Safety And Hazards
The safety information for 4-Methylthiolan-3-amine includes several hazard statements: H227, H302, H312, H314, H332, H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
4-methylthiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYQDGXIBABDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



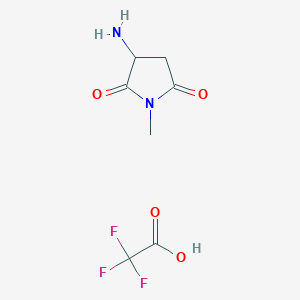
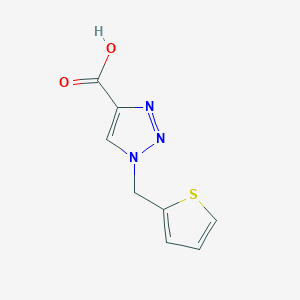
![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)

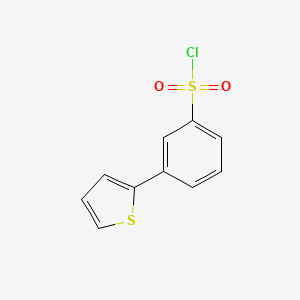
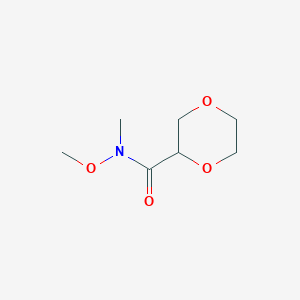
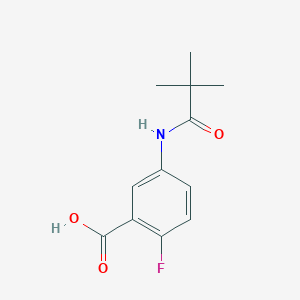

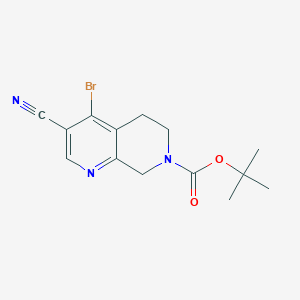
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
